molecular formula C7H14O3 B2433238 2-(Tert-butoxy)propanoic acid CAS No. 87100-50-3

2-(Tert-butoxy)propanoic acid

Cat. No. B2433238
CAS RN: 87100-50-3
M. Wt: 146.186
InChI Key: LLCMVSMCAHTTFZ-UHFFFAOYSA-N
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Description

“2-(Tert-butoxy)propanoic acid” is a chemical compound with the CAS Number: 87100-50-3 . It has a molecular weight of 146.19 and its IUPAC name is 2-tert-butoxypropanoic acid . The compound is typically stored at a temperature of 4°C and is usually in the form of an oil .


Molecular Structure Analysis

The InChI code for “2-(Tert-butoxy)propanoic acid” is 1S/C7H14O3/c1-5(6(8)9)10-7(2,3)4/h5H,1-4H3,(H,8,9) . This indicates that the compound has 7 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

“2-(Tert-butoxy)propanoic acid” has a density of 1.0±0.1 g/cm3 . It has a boiling point of 232.2±13.0 °C at 760 mmHg . The compound has a vapour pressure of 0.0±1.0 mmHg at 25°C and an enthalpy of vaporization of 51.6±6.0 kJ/mol . The flash point is 88.9±13.3 °C .

Scientific Research Applications

  • Synthesis and Antiknock Properties : 1-tert-Butoxy-2-propanol, synthesized from propylene glycol and isobutene using solid acid catalysts like montmorillonite and Amberlyst 15, exhibits potential as an oxygenate gasoline additive with antiknock properties (Alcántara et al., 2000).

  • Molecular Interaction Studies : The molecular interactions in binary mixtures of 1-tert-butoxy-2-propanol with different alcohols were studied, providing insights into molecular behavior and properties like densities, speeds of sound, and viscosities (Dubey & Kaur, 2015).

  • Synthesis of Neuroexcitant Analogs : Enantioselective synthesis of both enantiomers of 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), an analog of the neuroexcitant AMPA, involves tert-butoxycarbonyl-2-(tert-butyl)-3-methyl-4-oxo-1-imidazolidinecarboxylate (BOC-BMI), showcasing its utility in pharmaceutical chemistry (Pajouhesh et al., 2000).

  • Antimicrobial Activity of Derivatives : Chiral 2-(substituted-hydroxyl)-3-(benzo[d]oxazol-5-yl)propanoic acid derivatives, synthesized using 2-(tert-butoxy)propanoic acid, showed significant in vitro activities against various bacteria, highlighting its potential in antimicrobial applications (Zhang et al., 2011).

  • Liquid-Phase Catalytic Oxidation : The compound has been studied in the context of transition-metal complexes for liquid-phase catalytic oxidation, an area crucial for industrial chemical processes (Brégeault, 2003).

  • Tert-Butoxycarbonylation Reagent : 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI) as a tert-butoxycarbonylation reagent, derived from 2-(tert-butoxy)propanoic acid, demonstrates its utility in organic synthesis, especially for acidic proton-containing substrates (Saito et al., 2006).

  • Homolytic Cleavage in Oxidation Processes : Studies on the homolytic cleavage of alkyl hydroperoxides by manganese complexes involving tert-butoxy radicals underline its role in advanced oxidation processes (Caudle et al., 1996).

  • Ozone Oxidation of Wastewater : 2-(Tert-butoxy)propanoic acid has been identified as a product in the ozone oxidation of industrial wastewater, implying its formation in environmental remediation processes (Dinçer & Aral, 2019).

  • Thermolysis in Organic Chemistry : The compound plays a role in the thermolysis of (tert-butylperoxy)iodanes, indicating its utility in intricate organic synthesis and radical chemistry (Dolenc & Plesničar, 1997).

  • C-H Activation Chemistry : Its influence in C-H activation reactions of alkyl ethers, catalyzed by various compounds, is crucial for the development of asymmetric synthesis techniques (Davies & Yang, 2003).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

It’s known that this compound is used in the synthesis of dipeptides , suggesting that it may interact with peptide or protein targets.

Mode of Action

It’s known to be used in the synthesis of dipeptides , indicating that it may interact with its targets through peptide bond formation

Biochemical Pathways

Given its role in dipeptide synthesis , it’s plausible that it may influence protein synthesis and degradation pathways

Pharmacokinetics

It’s worth noting that the compound’s lipophilicity and water solubility can influence its bioavailability .

Result of Action

Given its role in dipeptide synthesis , it may influence protein structure and function, potentially affecting cellular processes such as signal transduction, enzyme activity, and cell growth.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Tert-butoxy)propanoic acid. For instance, factors such as temperature, pH, and the presence of other molecules can affect its reactivity and stability .

properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxy]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-5(6(8)9)10-7(2,3)4/h5H,1-4H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLCMVSMCAHTTFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

87100-50-3
Record name 2-(tert-butoxy)propanoic acid
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